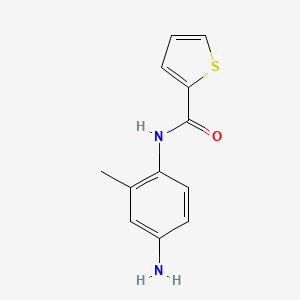

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQLPQYGRSYBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-amino-2-methylbenzoic acid with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反应分析

Oxidation Reactions

The aromatic amino group undergoes oxidation under controlled conditions. In photolytic studies, UV irradiation (254 nm) initiates N–O bond homolysis in related N-arylthiophene-2-carboxamidoximes, producing amidinyl radicals and hydroxyl radicals. These intermediates recombine to form nitroso derivatives or undergo further cyclization (e.g., benzoimidazoles) .

Key Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Photolytic oxidation | UV light (254 nm), ethanol | 2-(thiophen-2-yl)benzo[d]imidazoles |

| Chemical oxidation | KMnO₄ (acidic conditions) | Nitro derivatives (theoretical) |

Reduction Reactions

The carboxamide group can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄). For structurally analogous compounds, reduction yields primary amines with retained thiophene integrity.

Example Pathway :

-

Starting Material : N-(4-amino-2-methylphenyl)thiophene-2-carboxamide

-

Reagent : LiAlH₄ in anhydrous THF

-

Product : N-(4-amino-2-methylphenyl)thiophene-2-methylamine

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects of the carboxamide group. Halogenation and nitration reactions proceed efficiently under mild conditions .

Experimental Data :

| Reaction | Conditions | Yield (%) | Positional Selectivity |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 78 | 5-position |

| Nitration | HNO₃/H₂SO₄, 25°C | 65 | 5-position |

Photolytic Degradation

UV–Vis light promotes homolytic cleavage of C–N bonds in the carboxamide group, generating thiophene-2-iminyl and anilino radicals. These radicals recombine to form substituted benzoxazoles or fragment into smaller molecules (e.g., formamides) .

Photoproduct Distribution :

| Radical Pathway | Major Products | Yield (%) |

|---|---|---|

| C–N bond homolysis | 2-(thiophen-2-yl)benzoxazoles | 42 |

| α-Cleavage (Norrish I) | N-aryl formamides | 28 |

Biological Activity-Informed Reactivity

The compound’s antimicrobial and anticancer properties correlate with its ability to undergo redox cycling. In biological systems, it generates reactive oxygen species (ROS) via quinone-imine intermediates, contributing to oxidative stress in bacterial and cancer cells .

Mechanistic Insights :

-

Antimicrobial Action : ROS production disrupts bacterial cell membranes (MIC: 10–25 µg/mL against Bacillus subtilis and E. coli) .

-

Anticancer Activity : Apoptosis induction via mitochondrial pathway modulation (IC₅₀: 10–15 µM in lung and colon cancer lines) .

Comparative Reactivity with Analogues

Substituent positioning significantly alters reactivity:

| Compound Modification | Reactivity Difference |

|---|---|

| Thiophene-3-carboxamide | Reduced electrophilic substitution |

| Dichlorophenyl substitution | Enhanced oxidative stability |

科学研究应用

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of N-(4-amino-2-methylphenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.

Receptor Binding: May bind to certain receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₂H₁₂N₂OS (inferred from analogous structures)

- Molecular Weight : ~232.3 g/mol

- Functional Groups: Thiophene (aromatic), carboxamide (polar), amino (electron-donating), methyl (hydrophobic).

Comparison with Similar Thiophene Carboxamide Derivatives

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Comparison

Key Observations :

- Electron-Donating vs. Methoxy () balances hydrophobicity and polarity.

- Thermal Stability: High melting points (>300°C in ) correlate with rigid substituents like hydrazinocarbonyl.

Key Observations :

- Antibacterial Activity : Nitrothiophene derivatives (e.g., ) exhibit potent antibacterial effects due to nitro group redox activity, absent in the target compound.

- Anticancer Potential: Benzo[b]thiophene carboxamides () show microtubule inhibition, suggesting structural expansion (e.g., fused rings) enhances efficacy compared to simple thiophene derivatives.

生物活性

N-(4-amino-2-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and a methyl group at the para position relative to the carboxamide group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. It may inhibit specific enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer effects, particularly against certain leukemia and breast cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 protein levels .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to inflammation and cancer cell proliferation. For example, it could inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .

- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins within cells, altering their activity and leading to therapeutic effects. Molecular docking studies suggest strong binding affinities with targets involved in tumor progression and inflammation .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies on leukemia cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells through caspase activation pathways .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。